2',5-Dichloro-2,3,4,5-tetrahydro-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,5-Dichloro-2,3,4,5-tetrahydro-1,1’-biphenyl is a biphenyl derivative characterized by the presence of two chlorine atoms at the 2’ and 5’ positions and a tetrahydro structure. Biphenyl compounds are known for their versatility in organic synthesis and their presence in various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of biphenyl derivatives, including 2’,5-Dichloro-2,3,4,5-tetrahydro-1,1’-biphenyl, often involves metal-catalyzed cross-coupling reactions. Common methods include the Suzuki-Miyaura coupling, which uses palladium catalysts and boronic acids, and the Ullmann reaction, which involves copper catalysts .
Industrial Production Methods: Industrial production of biphenyl derivatives typically employs scalable methods such as the Wurtz-Fittig reaction, where aryl halides react with sodium metal, and the Kumada coupling, which uses Grignard reagents and nickel catalysts .
Chemical Reactions Analysis
Types of Reactions: 2’,5-Dichloro-2,3,4,5-tetrahydro-1,1’-biphenyl undergoes various chemical reactions, including:
Electrophilic Substitution: Similar to benzene, biphenyl derivatives can undergo electrophilic substitution reactions due to the presence of aromatic rings.
Oxidation and Reduction: These reactions can modify the functional groups attached to the biphenyl core.
Nucleophilic Substitution: The chlorine atoms in 2’,5-Dichloro-2,3,4,5-tetrahydro-1,1’-biphenyl can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.
Oxidation: Oxidizing agents like potassium permanganate and chromium trioxide are employed.
Nucleophilic Substitution: Nucleophiles such as amines and alkoxides can be used.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, electrophilic substitution can yield halogenated or nitrated biphenyl derivatives .
Scientific Research Applications
2’,5-Dichloro-2,3,4,5-tetrahydro-1,1’-biphenyl has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2’,5-Dichloro-2,3,4,5-tetrahydro-1,1’-biphenyl involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms and the biphenyl core can influence the compound’s binding affinity and specificity towards these targets . The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2,3’,4’,5-Tetrachlorobiphenyl: Another biphenyl derivative with four chlorine atoms, known for its use in industrial applications.
1,2,3,4-Tetrahydronaphthalene: A related compound with a similar tetrahydro structure but different aromatic core.
Uniqueness: 2’,5-Dichloro-2,3,4,5-tetrahydro-1,1’-biphenyl is unique due to its specific substitution pattern and tetrahydro structure, which can influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C12H12Cl2 |
---|---|
Molecular Weight |
227.13 g/mol |
IUPAC Name |
1-chloro-2-(3-chlorocyclohexen-1-yl)benzene |
InChI |
InChI=1S/C12H12Cl2/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)14/h1-2,6-8,10H,3-5H2 |
InChI Key |
PFNYXNZIRLFLGM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C=C(C1)C2=CC=CC=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.